N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is the Receptor for Advanced Glycation End products (RAGE) . RAGE is a multi-ligand receptor of the immunoglobulin superfamily of cell surface molecules, which plays a significant role in inflammatory responses .
Mode of Action
This compound acts as a specific inhibitor of RAGE . It inhibits the binding of Amyloid-beta (Aβ) to the V domain of RAGE . In cells expressing RAGE, it suppresses the cellular stress induced by Aβ40 and Aβ42 . It also inhibits the binding of other ligands to RAGE, such as S100B, AGE, and HMGB1 .
Biochemical Pathways
The compound’s interaction with RAGE affects several biochemical pathways. By inhibiting the binding of Aβ and other ligands to RAGE, it potentially interferes with the long-term tissue damage mediated by RAGE, which is observed in models of diabetes, immune/inflammatory diseases, and Alzheimer’s disease .
Pharmacokinetics
This compound is non-toxic and can cross the blood-brain barrier . This property enhances its bioavailability in the brain, making it effective in targeting neurological disorders.
Result of Action
The compound effectively controls the development of Aβ-mediated brain disease, related neurovascular dysfunction, and cognitive impairment in 17-month-old APPsw/0 mice with Aβ and amyloid lesions . This is achieved by inhibiting RAGE in the brain and the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic uses, such as anti-inflammatory or antitumor agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide include:
Sulfasalazine: Known for its anti-inflammatory properties.
4-Chlorobenzyl chloride: Used as a reagent in organic synthesis.
Benzene derivatives: Various benzene derivatives with similar functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPRMYMHARNHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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